Divergent C–S Bond Activation Pathways: 2-Bromodibenzothiophene Enables Dual Reactivity Modes Compared to 2-Iododibenzothiophene
In reactions with the unsaturated 16-electron fragment [(C5Me5)Rh(PMe3)], 2-bromodibenzothiophene undergoes both C–Br activation and C–S bond insertion, yielding two C–S insertion products in a 2:1 ratio. In contrast, 2-iododibenzothiophene undergoes exclusive C–I activation with no observable C–S insertion products [1].
| Evidence Dimension | Reaction pathway selectivity in C–S bond activation |
|---|---|
| Target Compound Data | C–Br activation + two C–S insertion products (2:1 ratio) |
| Comparator Or Baseline | 2-Iododibenzothiophene: C–I activation only; zero C–S insertion products |
| Quantified Difference | Presence of C–S insertion (2 products, 2:1 ratio) versus complete absence |
| Conditions | Reaction with [(C5Me5)Rh(PMe3)] fragment at 23°C |
Why This Matters
This demonstrates that 2-bromodibenzothiophene uniquely provides access to both C–C cross-coupling and C–S functionalization pathways, whereas the iodo analog is restricted to halogen-activation-only reactivity, limiting synthetic versatility.
- [1] Myers, A.W. et al. C–S and C–Br Activation in Substituted Dibenzothiophenes. scite.ai author profile. View Source
